molecular formula C7H7F2NO B14850733 3-(Difluoromethyl)pyridine-5-methanol

3-(Difluoromethyl)pyridine-5-methanol

Cat. No.: B14850733
M. Wt: 159.13 g/mol
InChI Key: XYXDJLKBRNYVAG-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyridine-5-methanol is a fluorinated pyridine derivative characterized by a difluoromethyl (-CF$2$H) substituent at the 3-position and a hydroxymethyl (-CH$2$OH) group at the 5-position of the pyridine ring.

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

[5-(difluoromethyl)pyridin-3-yl]methanol

InChI

InChI=1S/C7H7F2NO/c8-7(9)6-1-5(4-11)2-10-3-6/h1-3,7,11H,4H2

InChI Key

XYXDJLKBRNYVAG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)pyridine-5-methanol can be achieved through several methods. One common approach involves the direct C-H difluoromethylation of pyridines. Another method involves the use of oxazino pyridine intermediates, which can be transformed into the desired product through a radical process .

Industrial Production Methods

Industrial production of this compound typically involves metal-catalyzed cross-coupling reactions. These reactions are advantageous due to their high selectivity and yield. The use of mild conditions in these processes also allows for the late-stage functionalization of pyridine-containing drugs .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)pyridine-5-methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

3-(Difluoromethyl)pyridine-5-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)pyridine-5-methanol involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific metabolic pathways, making the compound useful in drug design .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: Hypothesized as C$7$H$7$F$_2$NO (based on analogs).
  • Molar Mass : ~175.14 g/mol.
  • Role of Fluorine: The difluoromethyl group enhances metabolic stability and modulates electronic properties compared to non-fluorinated analogs .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(Difluoromethyl)pyridine-5-methanol with key analogs from the evidence:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Fluorine Count Key Properties/Impacts
This compound (hypothetical) 3-CF$2$H, 5-CH$2$OH C$7$H$7$F$_2$NO 175.14 2 Balanced lipophilicity; moderate electron-withdrawing effects enhance bioavailability .
(2,5-Difluoropyridin-3-yl)methanol () 2-F, 5-F, 3-CH$_2$OH C$6$H$5$F$_2$NO 161.11 2 Electron-deficient pyridine core; potential solubility challenges due to dual fluorine substitution .
(5-(Trifluoromethyl)pyridin-2-yl)methanol () 5-CF$3$, 2-CH$2$OH C$7$H$6$F$_3$NO 177.12 3 High lipophilicity (CF$_3$); strong electron-withdrawing effects may reduce metabolic oxidation .
2-Chloro-3-(difluoromethyl)-6-methylpyridine-5-methanol () 2-Cl, 3-CF$2$H, 6-CH$3$, 5-CH$_2$OH C$8$H$8$ClF$_2$NO 207.60 2 Chlorine and methyl groups increase steric bulk; may hinder target binding but improve stability .

Fluorine Substitution Effects

  • Difluoromethyl (-CF$2$H): Offers moderate electron-withdrawing effects and higher metabolic stability compared to non-fluorinated groups.
  • Trifluoromethyl (-CF$_3$) : Stronger electron-withdrawing effects and higher lipophilicity, which can enhance target affinity but reduce solubility .
  • Fluorine at Ring Positions : Fluorine at the 2- and 5-positions () creates an electron-deficient aromatic system, influencing reactivity and intermolecular interactions .

Pharmacokinetic and Therapeutic Implications

  • Bioavailability : Fluorine’s inductive effects reduce basicity of adjacent amines, enhancing membrane permeability ().
  • Metabolic Stability : -CF$2$H groups resist oxidative metabolism better than -CH$3$ or -Cl, extending half-life .
  • Target Binding : Fluorine’s stereoelectronic effects can optimize drug-receptor interactions, as seen in clinical candidates ().

Q & A

Q. What are the recommended synthetic routes for 3-(Difluoromethyl)pyridine-5-methanol, and how can reaction conditions be optimized?

Methodological Answer: A three-step approach is commonly employed for trifluoromethylpyridine derivatives:

Halogenation : Introduce a halogen (e.g., Cl, I) at the pyridine ring’s 3-position using directed ortho-metalation (DoM) or electrophilic substitution .

Difluoromethylation : Replace the halogen with a difluoromethyl group using CuCF₃ or other fluorinating agents under controlled temperatures (60–80°C) to avoid side reactions .

Hydroxymethylation : Introduce the methanol group at the 5-position via nucleophilic substitution with formaldehyde in the presence of a base (e.g., NaOH) .
Optimization Tips :

  • Use anhydrous solvents (e.g., THF) to minimize hydrolysis.
  • Monitor reaction progress with TLC or HPLC to ensure intermediate purity .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify the hydroxymethyl (-CH₂OH) proton signals (δ 4.5–5.0 ppm) and difluoromethyl (-CF₂H) splitting patterns (triplet due to ²J~H-F coupling) .
    • ¹⁹F NMR : Confirm the presence of -CF₂H (δ -110 to -120 ppm) and rule out trifluoromethyl impurities .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl/F substitutions .
  • X-ray Crystallography : Resolve regioselectivity ambiguities in crystalline derivatives .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation of the hydroxymethyl group .
  • pH Sensitivity : Avoid strongly acidic conditions (pH < 3), which may hydrolyze the difluoromethyl group. Use buffered solutions (pH 6–8) for biological assays .
  • Light Exposure : Protect from UV light to prevent photodegradation; amber glassware is recommended .

Advanced Research Questions

Q. How can regioselectivity challenges during difluoromethylation be addressed?

Methodological Answer : Regioselectivity in pyridine derivatives is influenced by:

  • Directing Groups : Install temporary directing groups (e.g., -OMe, -COOR) at the 4-position to steer difluoromethylation to the 3-position .
  • Metal Catalysts : Use Pd/Cu bimetallic systems to enhance selectivity for C-F bond formation .
  • Computational Screening : DFT calculations (e.g., B3LYP/6-31G*) predict favorable transition states for substitution at sterically accessible positions .

Q. How does the difluoromethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

Methodological Answer :

  • Lipophilicity : The -CF₂H group increases logP by ~0.5–1.0 units, enhancing membrane permeability .
  • Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. Validate via in vitro microsomal assays .
  • Electron Effects : The -CF₂H group lowers the pKa of adjacent amines, improving solubility at physiological pH .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening (e.g., -CF₂H rotation barriers) .
  • Solvent Modeling : Compare experimental ¹H NMR shifts with DFT-simulated shifts in explicit solvent models (e.g., PCM) .
  • Isotopic Labeling : Synthesize ¹³C/²H-labeled analogs to assign overlapping signals .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Methodological Answer :

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., over-fluorination) .
  • Catalyst Recycling : Immobilize CuCF₃ on silica supports to enhance turnover number (TON) .
  • Byproduct Analysis : Use GC-MS or LC-MS to identify and quantify impurities (e.g., trifluoromethylated byproducts) and adjust stoichiometry .

Q. How can researchers evaluate the compound’s potential as a bioactive scaffold?

Methodological Answer :

  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinases) to predict binding modes influenced by fluorine’s stereoelectronic effects .
  • SAR Libraries : Synthesize analogs with modified substituents (e.g., -OH → -OCH₃) and compare IC₅₀ values in enzyme inhibition assays .
  • ADMET Profiling : Assess absorption, distribution, and toxicity using in silico tools (e.g., SwissADME) and in vitro models (e.g., Caco-2 permeability) .

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